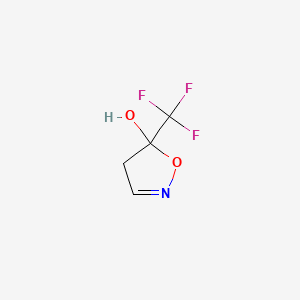
N-(3-isocyanopropyl)-N,N-dimethylamine
概要
説明
N-(3-isocyanopropyl)-N,N-dimethylamine: is an organic compound that features an isocyanopropyl group attached to a dimethylamine moiety
作用機序
Target of Action
N-(3-isocyanopropyl)-N,N-dimethylamine is a complex compound with a wide range of potential targets. The primary targets are likely to be proteins or enzymes that interact with isocyanate groups . These targets play a crucial role in various biochemical processes, including signal transduction, enzyme catalysis, and cellular regulation .
Mode of Action
The compound interacts with its targets through its isocyanate group. This group can form covalent bonds with amines, alcohols, and other nucleophilic functional groups present in proteins or enzymes . This interaction can lead to changes in the structure and function of the target, potentially altering its activity .
Biochemical Pathways
It has been suggested that the compound could be involved in the release of nitric oxide (no) in biological systems . This process could affect various downstream effects, including vasodilation, immune response modulation, and neurotransmission .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential range of targets and modes of action. For instance, it has been suggested that the compound could exhibit antiproliferative activity in cancer cells by liberating NO and acrolein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can react with isocyanate groups . Additionally, the compound’s action could be modulated by biological factors such as enzyme levels and cellular redox status .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isocyanopropyl)-N,N-dimethylamine typically involves the reaction of N,N-dimethylamine with 3-isocyanopropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions: N-(3-isocyanopropyl)-N,N-dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The isocyanopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles to form addition products.
Cycloaddition Reactions: It can participate in [4+1] cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.
Cycloaddition Reagents: Tetrazines are often used in cycloaddition reactions with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while cycloaddition reactions with tetrazines can produce cyclic compounds with potential biological activity.
科学的研究の応用
N-(3-isocyanopropyl)-N,N-dimethylamine has several applications in scientific research, including:
Chemical Biology: It is used as a bioorthogonal reagent for labeling and modifying biomolecules in living systems.
Medicinal Chemistry: The compound is explored for its potential in drug delivery systems and prodrug activation.
Material Science: It is used in the synthesis of functional materials such as polymers and nanomaterials.
Analytical Chemistry: The compound is employed in the development of analytical methods for detecting and quantifying various analytes.
類似化合物との比較
3-isocyanopropyltriethoxysilane: Used in material science for surface modification and as a coupling agent.
3-isocyanopropyltrimethoxysilane: Similar to triethoxysilane, used in the synthesis of functional materials.
3-isocyanopropyl diazeniumdiolates: Used as bioorthogonal nitric oxide precursors with potential anticancer activity.
Uniqueness: N-(3-isocyanopropyl)-N,N-dimethylamine is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and its potential applications in various fields. Its ability to undergo bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry.
特性
IUPAC Name |
3-isocyano-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-7-5-4-6-8(2)3/h4-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYAJJSCAMUJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377956 | |
| Record name | N-(3-isocyanopropyl)-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-24-0 | |
| Record name | 3-Isocyano-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15586-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-isocyanopropyl)-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15586-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)
![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)
